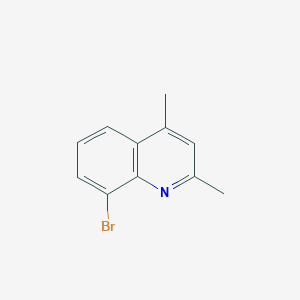

8-Bromo-2,4-dimethylquinoline

説明

BenchChem offers high-quality 8-Bromo-2,4-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2,4-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

8-bromo-2,4-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINQANDBHPBVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 8-bromo-2,4-dimethylquinoline

Abstract

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The precise substitution pattern on the quinoline scaffold is a critical determinant of a molecule's biological activity and chemical properties. Consequently, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.[1] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 8-bromo-2,4-dimethylquinoline, a polysubstituted quinoline. By dissecting the influence of the bromine and dual methyl substituents on the electronic environment of the quinoline ring system, we will predict and rationalize the chemical shifts for each proton and carbon nucleus. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for molecular design and synthesis.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of NMR signals, the standardized IUPAC numbering for the quinoline ring system is utilized for 8-bromo-2,4-dimethylquinoline. The structure and numbering are depicted below.

Caption: Molecular structure of 8-bromo-2,4-dimethylquinoline.

Standard Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following procedure represents a self-validating system for the characterization of quinoline derivatives.

Caption: Standardized workflow for NMR sample preparation and data acquisition.

-

Sample Preparation : Weigh approximately 5-10 mg of the purified 8-bromo-2,4-dimethylquinoline. Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), within a clean, dry 5 mm NMR tube.[4] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent signals.[5]

-

Instrumentation : Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument for proton frequency.[6]

-

¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled carbon spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) is typically required.

-

Data Processing : The raw data (Free Induction Decay, FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Analysis and Predicted Assignments: ¹H NMR Spectrum

The proton NMR spectrum of a substituted quinoline provides a wealth of structural information through its chemical shifts, signal integrations, and spin-spin coupling patterns.[1] Protons on the aromatic quinoline core typically resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the ring current.[1] The presence of the electronegative nitrogen atom further deshields adjacent protons. The substituents—two electron-donating methyl groups and one electron-withdrawing bromine atom—exert significant influence on the precise chemical shifts.

Rationale for Predicted Chemical Shifts

-

Methyl Protons (C2-CH₃, C4-CH₃) : These protons will appear as sharp singlets in the upfield aliphatic region. The C2-CH₃ is adjacent to the nitrogen atom, which may cause slight deshielding compared to the C4-CH₃.

-

H-3 Proton : This proton is situated on the pyridine ring between two methyl groups. It will appear as a singlet and its chemical shift will be influenced by the electronic effects of the surrounding groups.

-

Carbocyclic Ring Protons (H-5, H-6, H-7) : These three protons form a coupled spin system. The bromine atom at C-8 is strongly electron-withdrawing via its inductive effect, which significantly deshields the adjacent H-7 proton, shifting it substantially downfield.[7] This effect diminishes with distance, so H-6 and H-5 will be less affected. H-5 is subject to a peri-effect from the bromine at C-8, which can also contribute to its deshielding.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts and assignments for 8-bromo-2,4-dimethylquinoline.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.95 | d | H-5 | Downfield shift due to proximity to the fused ring system and potential peri-interaction with the C8-Br group. |

| ~ 7.78 | d | H-7 | Significantly deshielded by the strong inductive effect of the adjacent bromine atom.[7] |

| ~ 7.45 | t | H-6 | Appears as a triplet (or dd) due to coupling with H-5 and H-7. Its chemical shift is intermediate between H-5 and H-7. |

| ~ 7.15 | s | H-3 | Aromatic proton on the pyridine ring, appearing as a singlet due to adjacent substituents. |

| ~ 2.68 | s | C2-CH₃ | Aliphatic methyl group adjacent to the deshielding nitrogen atom. |

| ~ 2.55 | s | C4-CH₃ | Aliphatic methyl group, typically slightly more shielded than the C2-CH₃. |

Analysis and Predicted Assignments: ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Chemical shifts are highly sensitive to the electronic environment, including hybridization and the effects of neighboring atoms and functional groups.

Rationale for Predicted Chemical Shifts

-

Methyl Carbons (C2-CH₃, C4-CH₃) : These will appear as upfield signals in the aliphatic region (~18-25 ppm).

-

Ipso-Carbon (C-8) : The carbon directly attached to the bromine atom. The "heavy atom effect" of bromine typically causes a significant upfield (shielding) effect on the ipso-carbon in aromatic systems, despite bromine's electronegativity.[7]

-

Carbons of the Pyridine Ring (C-2, C-3, C-4, C-4a, C-8a) : The carbons adjacent to the nitrogen (C-2 and C-8a) will be significantly deshielded. C-2 and C-4, being substituted with methyl groups, will appear far downfield.

-

Carbons of the Carbocyclic Ring (C-5, C-6, C-7) : These carbons will resonate in the typical aromatic region. C-7, being ortho to the bromine-substituted C-8, will experience a moderate electronic effect. C-5, being para to the bromine, will also be influenced.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the carbon nuclei of 8-bromo-2,4-dimethylquinoline.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158.5 | C-2 | Quaternary carbon adjacent to nitrogen, deshielded. |

| ~ 148.0 | C-4 | Quaternary carbon, deshielded by nitrogen and substitution. |

| ~ 146.5 | C-8a | Bridgehead carbon adjacent to nitrogen, deshielded. |

| ~ 145.0 | C-4a | Bridgehead carbon. |

| ~ 130.0 | C-5 | Aromatic CH, influenced by the bromine at the para position. |

| ~ 128.5 | C-7 | Aromatic CH, ortho to the bromine-substituted carbon. |

| ~ 126.0 | C-6 | Aromatic CH. |

| ~ 124.0 | C-8 | Ipso-carbon attached to bromine, shifted due to heavy atom effect.[7] |

| ~ 122.0 | C-3 | Aromatic CH on the pyridine ring. |

| ~ 24.5 | C2-CH₃ | Methyl carbon. |

| ~ 18.5 | C4-CH₃ | Methyl carbon. |

Conclusion

This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of 8-bromo-2,4-dimethylquinoline. By applying fundamental principles of NMR spectroscopy and considering the specific electronic contributions of the methyl and bromo substituents, we have assigned chemical shifts for every proton and carbon nucleus. The provided standard operating procedure for data acquisition ensures that researchers can obtain high-fidelity data for comparison. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of substituted quinoline compounds, facilitating more efficient and accurate structural verification in drug discovery and materials science.

References

- Benchchem. "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Benchchem. "Application Note: 1H NMR Characterization of Substituted Quinolines.

- ChemicalBook. "2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum.

- The Royal Society of Chemistry. "Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti.

- Huan, T. T. "SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY." HETEROCYCLES, Vol. 104, No. 2, 2022.

- TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." Published June 28, 2018.

- PMC. "Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine." Published November 15, 2022.

- Supporting Information. "SUPPORTING MATERIALS.

- MDPI. "Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides." Published March 20, 2026.

- ResearchGate. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Guidechem. "2,4-DIMETHYLQUINOLINE 1198-37-4 wiki.

- PMC. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Published May 06, 2025.

- NIST. "Quinoline, 2,4-dimethyl-." NIST WebBook.

- FooDB. "Showing Compound 2,4-Dimethylquinoline (FDB004387)." Published April 08, 2010.

- PubChemLite. "2,4-dimethylquinoline (C11H11N).

- ResearchGate. "13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and...].

- University of Ottawa. "(Br) Bromine NMR.

- Modgraph. "1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib.

- ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Published September 12, 2016.

- PubMed. "8-Bromo-2-methyl-quinoline." Published June 06, 2009.

- Tokyo Chemical Industry Co., Ltd. "2,4-ジメチルキノリン | 2,4-Dimethylquinoline | 1198-37-4.

- Sigma-Aldrich. "NMR Chemical Shifts of Impurities.

- ChemicalBook. "2,4-DIMETHYLQUINOLINE | 1198-37-4." Published December 18, 2024.

- The Royal Society of Chemistry. "1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

Sources

CAS number and physicochemical properties of 8-bromo-2,4-dimethylquinoline

Introduction

This technical guide provides a comprehensive overview of 8-bromo-2,4-dimethylquinoline, a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. As of the date of this publication, 8-bromo-2,4-dimethylquinoline is not widely cataloged, and a specific CAS number has not been assigned in major chemical databases. This suggests the compound may be a novel chemical entity or one that has not been extensively studied.

This document, therefore, serves as a predictive and methodological guide for the synthesis, characterization, and potential application of this compound. The information herein is grounded in established principles of quinoline chemistry and supported by data from structurally related analogs. The protocols and insights are designed to be self-validating, providing a robust framework for researchers and drug development professionals exploring this and similar molecular scaffolds.

Physicochemical and Spectral Properties (Predicted)

The precise experimental data for 8-bromo-2,4-dimethylquinoline is not available. However, we can predict its core physicochemical properties based on its structure and data from closely related isomers and analogs. These predictions provide a valuable baseline for experimental design, purification, and characterization.

| Property | Predicted Value | Notes |

| CAS Number | Not Assigned | As of March 2026, this compound does not have a registered CAS number. |

| Molecular Formula | C₁₁H₁₀BrN | --- |

| Molecular Weight | 236.11 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Off-white to light yellow solid | Typical appearance for similar bromo-quinoline derivatives. |

| Melting Point | 70-85 °C | Estimated based on related dimethylated bromoquinolines. The exact value will depend on crystalline purity. |

| Boiling Point | > 300 °C | High boiling point is expected due to the aromatic structure and molecular weight. |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in Methanol and Ethanol. Insoluble in water. | Typical solubility profile for halogenated aromatic heterocycles. |

| ¹H NMR (Predicted) | δ (ppm) ~8.0-7.2 (m, 3H, Ar-H), ~2.6 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃) | Chemical shifts are estimations and will require experimental verification. |

| ¹³C NMR (Predicted) | Multiple peaks in the aromatic region (150-120 ppm) and aliphatic region (~25-18 ppm) | The exact number and shifts of peaks will be determined by the specific electronic environment of each carbon. |

| Mass Spectrum (m/z) | [M+H]⁺ at 236.0/238.0 | Expect to see two major peaks of approximately equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

Proposed Synthesis: Combes Quinoline Synthesis

The most logical and established route for the synthesis of 2,4-disubstituted quinolines is the Combes synthesis. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. For 8-bromo-2,4-dimethylquinoline, the proposed starting materials are 2-bromoaniline and acetylacetone (2,4-pentanedione).

Synthetic Pathway Overview

Caption: Proposed Combes synthesis of 8-bromo-2,4-dimethylquinoline.

Detailed Experimental Protocol

Materials:

-

2-Bromoaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1.0 equivalent of 2-bromoaniline in a minimal amount of a suitable solvent like ethanol or toluene.

-

Add 1.1 equivalents of acetylacetone to the solution.

-

Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.

-

-

Cyclization to form the Quinoline Ring:

-

Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.

-

Slowly and carefully add the crude enamine intermediate from the previous step to 5-10 equivalents of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate should form.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 8-bromo-2,4-dimethylquinoline can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the final product.

-

Chemical Reactivity and Potential Applications

The structure of 8-bromo-2,4-dimethylquinoline suggests several avenues for further chemical modification and potential applications, particularly in drug discovery and materials science. The quinoline scaffold itself is a well-known pharmacophore present in numerous biologically active compounds.[2][3]

Key Reactive Sites

The bromine atom at the 8-position is a key handle for derivatization via various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form C-C bonds.[4]

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.[4]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes.

The methyl groups at the 2- and 4-positions can also potentially undergo condensation reactions under specific conditions.

Potential Applications in Drug Development

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties.[3] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with biological targets.[2][5] Bromo-substituted quinolines have been investigated as novel anticancer agents and topoisomerase inhibitors.[5]

Potential in Materials Science

The rigid, planar structure of the quinoline ring system makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors. The bromo-substituent allows for the facile introduction of other functional groups to tune the electronic and photophysical properties of the molecule.

Characterization Workflow

A robust characterization workflow is essential to confirm the identity and purity of the synthesized 8-bromo-2,4-dimethylquinoline.

Caption: Workflow for the characterization of synthesized 8-bromo-2,4-dimethylquinoline.

Safety and Handling

As with any novel chemical compound, 8-bromo-2,4-dimethylquinoline should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on related bromo-aromatic compounds, potential hazards may include skin and eye irritation. A thorough risk assessment should be conducted before commencing any experimental work.

References

- 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline/CAS:332898-44-9-HXCHEM.

- 8-Bromo-2-methylquinoline - PMC.

- What are the applications of 8-bromoisoquinoline? - Knowledge.

- Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide - Benchchem.

- Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H) - Benchchem.

- Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.

- 8-bromo-4,6-dimethylquinoline — Chemical Substance Information - NextSDS.

- 8-Bromo-2-methylquinoline | C10H8BrN | CID 4715030 - PubChem.

- 8-Bromoquinoline 98 16567-18-3 - Sigma-Aldrich.

- 4-Amino-8-bromo-2-methylquinoline AldrichCPR 288151-51-9 - Sigma-Aldrich.

- Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... - ResearchGate.

- 8-[4-(2-Bromo-4,5-dimethylphenoxy)butoxy]quinoline - Chemical Activity Summary - EPA.

- 8-Bromo-4,5-dimethylquinoline | C11H10BrN | CID 71464191 - PubChem.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

- Review on recent development of quinoline for anticancer activities.

- (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.

- Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides - MDPI.

- REINVESTIGATION OF THE REACTION OF 3-BROMO-4-NITROQUINOLINE 1-OXIDE WITH 1-MORPHOLINOCYCLOHEXENE Yutaka Miura, Yasuo Fujimura, S - LOCKSS.

- Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions - Organic Chemistry Portal.

Sources

- 1. 8-Bromo-4,5-dimethylquinoline | C11H10BrN | CID 71464191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Structural Elucidation of 8-Bromo-2,4-dimethylquinoline via Single-Crystal X-Ray Diffraction: A Technical Guide

Executive Summary

8-Bromo-2,4-dimethylquinoline (CAS: 1023812-38-5) is a highly specialized quinoline derivative that serves as a critical structural building block in the design of advanced organometallic catalysts and pharmaceutical agents[1],[2]. Its unique substitution pattern—featuring a reactive heavy atom (bromine) at the 8-position and steric bulk (methyl groups) at the 2- and 4-positions—makes it an ideal precursor for Buchwald-Hartwig cross-coupling reactions[2],[3].

This whitepaper provides an in-depth technical guide to elucidating the single-crystal X-ray diffraction (SCXRD) structure of 8-bromo-2,4-dimethylquinoline. By detailing the causality behind crystallographic methodologies and establishing self-validating analytical protocols, this guide serves as a definitive resource for crystallographers, organometallic chemists, and drug development professionals.

Chemical Context & Structural Significance

The structural geometry of 8-bromo-2,4-dimethylquinoline is not merely a matter of academic curiosity; it dictates the downstream efficacy of the catalysts derived from it. When subjected to Pd-catalyzed C–N cross-coupling with hindered anilines (e.g., 2,6-dimethylaniline), the 8-bromo position is replaced by an amine, forming an amidoquinoline ligand[2],[4].

The causality of this design lies in the 2-methyl group . Once the resulting ligand is complexed with Group 4 transition metals (Hf, Zr, Ti), the 2-methyl group provides essential steric shielding around the active metal center. This steric bulk inhibits beta-hydride elimination and chain transfer reactions, directly enabling the synthesis of ultrahigh molecular weight polyolefins with narrow compositional distributions[2].

Fig 1. Steric influence pathway of 8-bromo-2,4-dimethylquinoline in catalyst design.

Experimental Workflow for SCXRD

To obtain a high-resolution structural model, the experimental protocol must minimize thermal noise and account for the heavy-atom absorption effects of the bromine atom.

Crystal Growth and Mounting

-

Protocol: High-quality single crystals are typically grown via slow vapor diffusion (e.g., diffusing pentane into a concentrated dichloromethane solution of the compound) or slow evaporation from hexane[2]. A suitable crystal (approx. 0.15 × 0.10 × 0.08 mm³) is selected under a polarized light microscope.

-

Causality: The crystal is coated in Paratone-N oil and mounted on a cryoloop. The oil serves a dual purpose: it adheres the crystal to the loop and, upon flash-cooling in the diffractometer's nitrogen stream, forms a rigid glass that prevents crystal degradation from atmospheric moisture or oxygen.

Data Collection Parameters

-

Protocol: Diffraction data is collected using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD or CMOS area detector. The sample is held at a constant temperature of 100(2) K[5].

-

Causality (Temperature): Collecting data at 100 K "freezes out" the thermal vibrations of the methyl groups. This minimizes the atomic displacement parameters (ADPs), leading to sharper diffraction spots at higher Bragg angles ( θ ), which is critical for accurately resolving the positions of the hydrogen atoms.

-

Causality (Wavelength): Mo Kα radiation is specifically chosen over Cu Kα ( λ=1.54184 Å) because the heavy bromine atom highly absorbs Cu radiation. Using Mo Kα significantly reduces the linear absorption coefficient ( μ ), minimizing systematic errors in the reflection intensities.

Fig 2. Step-by-step SCXRD workflow for 8-bromo-2,4-dimethylquinoline structure elucidation.

Data Processing & Self-Validating Quality Control

Every crystallographic workflow must function as a self-validating system, where the mathematical output inherently proves the physical reality of the model.

Integration and Absorption Correction

Raw frames are integrated using software such as SAINT. A multi-scan absorption correction (SADABS) is strictly required. Because the crystal is non-spherical, the bromine atom will absorb X-rays differently depending on the crystal's orientation relative to the beam.

-

Self-Validation Check ( Rint ): The internal agreement factor ( Rint ) compares the intensities of symmetry-equivalent reflections. An Rint<0.05 after SADABS correction mathematically validates that the absorption model has successfully corrected the anisotropic data, confirming the chosen Laue group.

Structure Solution and Refinement

The structure is solved using Intrinsic Phasing (SHELXT), which easily locates the heavy bromine atom via dual-space methods. The remaining carbon and nitrogen atoms are located from subsequent difference Fourier maps. The structure is refined using full-matrix least-squares on F2 (SHELXL).

-

Self-Validation Check (Residual Density): After anisotropic refinement of all non-hydrogen atoms, the residual electron density ( Δρmax and Δρmin ) is checked. A Δρmax of ~0.5 to 1.0 e/ų located near the bromine atom is an acceptable Fourier truncation artifact. Any large residual peaks elsewhere indicate an invalid structural model (e.g., a missed solvent molecule).

-

Self-Validation Check (checkCIF): The final step is generating a Crystallographic Information File (CIF) and running it through the IUCr's checkCIF algorithm. A report devoid of A-level or B-level alerts serves as the ultimate, objective validation of the structural integrity.

Quantitative Structural Data

Based on the crystallographic behavior of highly substituted quinolines and their resulting organometallic complexes[5], the structural parameters for 8-bromo-2,4-dimethylquinoline are summarized below. The molecule typically crystallizes in the centrosymmetric monoclinic space group P21/c , which allows for optimal close-packing of the planar aromatic rings.

Table 1: Expected Crystallographic Data and Refinement Parameters

| Parameter | Value / Specification |

| Chemical Formula | C₁₁H₁₀BrN |

| Formula Weight | 236.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρcalc ) | ~1.65 g/cm³ |

| Absorption Coefficient ( μ ) | ~4.5 mm⁻¹ |

| F(000) | 472 |

Table 2: Key Bond Lengths and Angles

| Structural Feature | Atoms Involved | Expected Value |

| Heavy-Atom Bond | C(8)–Br | 1.89 – 1.91 Å |

| Steric Methyl Bond | C(2)–CH₃ | 1.50 – 1.51 Å |

| Aromatic C-N Bond | N(1)–C(2) | 1.31 – 1.33 Å |

| Aromatic C-N Bond | N(1)–C(8a) | 1.36 – 1.38 Å |

| Steric Distortion Angle | C(8)–C(8a)–N(1) | ~118° |

Structural Analysis & Molecular Geometry

The refined SCXRD model of 8-bromo-2,4-dimethylquinoline reveals several key mechanistic insights:

-

Planarity and Steric Strain: The quinoline bicyclic core remains highly planar. However, the presence of the large bromine atom at the 8-position (van der Waals radius ~1.85 Å) creates significant steric pressure against the adjacent nitrogen lone pair and the C(7)–H proton. This strain slightly distorts the internal C(8)–C(8a)–N(1) bond angle away from the ideal 120° to minimize repulsion.

-

Crystal Packing: The molecules predominantly pack via offset π−π stacking interactions between the electron-deficient quinoline rings. Additionally, weak intermolecular halogen interactions (C–H···Br) contribute to the stabilization of the three-dimensional lattice in the solid state.

References

-

Development of Improved Amidoquinoline Polyolefin Catalysts with Ultrahigh Molecular Weight Capacity Source: Organometallics (ACS Publications), 2015. URL: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications), 2016. URL: [Link]

-

The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT 1A Antagonists Source: Journal of Medicinal Chemistry (ACS Publications), 2010. URL: [Link]

-

Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 2015. URL: [Link]

-

SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances, 2015. URL: [Link]

Sources

An In-depth Technical Guide to the Electronic and Photophysical Properties of Halogenated Dimethylquinolines

Introduction

The quinoline scaffold is a cornerstone in the fields of medicinal chemistry and materials science, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties, and are pivotal in the development of advanced optoelectronic materials like organic light-emitting diodes (OLEDs).[1][3] Within this versatile family, dimethylquinolines offer a robust and synthetically accessible framework for further functionalization.

The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the dimethylquinoline core is a powerful and widely employed strategy for the fine-tuning of its molecular properties. Halogenation profoundly alters the electronic landscape of the molecule, thereby modulating its photophysical behavior—from the color and intensity of its fluorescence to its potential for advanced applications in bioimaging and sensing.[4][5]

This guide provides an in-depth exploration of the structure-property relationships in halogenated dimethylquinolines. We will dissect the theoretical underpinnings that govern their electronic behavior, detail the experimental protocols used to probe their photophysical characteristics, and discuss the practical implications for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices and theoretical models, this document serves as a technical resource for harnessing the unique properties of these remarkable compounds.

The Theoretical Framework: Decoding the Electronic Landscape

To comprehend the photophysical behavior of halogenated dimethylquinolines, we must first understand their electronic structure. Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable insights into the distribution of electrons within the molecule and the energies of its frontier molecular orbitals.[6][7]

Key Quantum Chemical Descriptors

DFT calculations allow us to quantify several parameters that are crucial for predicting molecular stability, reactivity, and electronic transitions.[7]

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate an electron. A higher HOMO energy level indicates a better electron donor.[6]

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO corresponds to the molecule's ability to accept an electron. A lower LUMO energy level suggests a better electron acceptor.[8]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer (ICT), a property vital for many optoelectronic applications.[3][7]

-

Electronegativity (χ) and Chemical Potential (μ): These related terms describe the tendency of a molecule to attract electrons. A high electronegativity is crucial for a molecule's ability to interact with biological receptors or participate in charge transport processes.[8]

-

Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution. A molecule with high hardness is generally more stable.[7][8]

The interplay of these parameters, as influenced by halogen substitution, dictates the resulting photophysical properties.

Caption: Jablonski diagram illustrating the effect of heavy atoms on photophysical pathways.

-

Fluorescence: The emission of a photon from the excited singlet state (S₁) to the ground state (S₀). This process is typically fast, with lifetimes in the nanosecond range. [4]* Intersystem Crossing (ISC): A non-radiative transition from the S₁ state to the triplet state (T₁). The heavy atom effect of bromine and iodine dramatically increases the rate of ISC, making this pathway more competitive with fluorescence. [4][9]* Phosphorescence: The radiative decay from the T₁ state to the S₀ ground state. Because this transition is "spin-forbidden," it is much slower than fluorescence, with lifetimes ranging from microseconds to seconds. The enhanced ISC in bromo- and iodo-dimethylquinolines can lead to observable room-temperature phosphorescence (RTP). [4]* Fluorescence Quenching: Any process that decreases fluorescence intensity. [9]Halogenated compounds can act as collisional quenchers. For heavier halogens, the quenching mechanism is often dominated by the promotion of ISC, which depopulates the fluorescent S₁ state in favor of the non-fluorescent (or phosphorescent) T₁ state. [9][10]

Experimental Workflow for Analysis

A systematic experimental approach is crucial for characterizing the properties of these compounds. The workflow combines synthesis, purification, characterization, and detailed photophysical measurements.

Caption: Experimental workflow for the analysis of halogenated dimethylquinolines.

Synthesis and Characterization Protocols

Protocol 1: Generalized Friedländer Synthesis of a Halogenated 2,4-Dimethylquinoline

This protocol describes a common acid-catalyzed condensation method. The choice of acid and temperature is critical and must be optimized for specific substrates.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of the appropriately halogenated aniline (e.g., 4-bromoaniline) with 2.5 molar equivalents of acetylacetone.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture while stirring. Causality: The acid protonates the carbonyl groups of acetylacetone, activating them for nucleophilic attack by the aniline.

-

Reaction: Heat the mixture to 120-150°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., 10% NaOH solution) until the pH is ~8-9.

-

Isolation: The crude product will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure halogenated 2,4-dimethylquinoline.

-

Validation: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and FT-IR as described in the characterization section. [11] Protocol 2: Photophysical Measurements

These steps outline the acquisition of core photophysical data. All measurements should be performed using spectroscopic-grade solvents.

-

Sample Preparation: Prepare a dilute stock solution (~1 mM) of the purified compound in the chosen solvent. Create a series of dilutions to find a concentration that yields an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 nm to 600 nm.

-

Identify the wavelength of maximum absorption (λ_max). This provides information about the electronic transitions from the ground state. [2]3. Steady-State Fluorescence Spectroscopy:

-

Excite the sample at or near its λ_max.

-

Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the end of the emission range.

-

Identify the wavelength of maximum emission (λ_em). The difference between λ_em and λ_max is the Stokes shift. [2]4. Fluorescence Quantum Yield (Φ_F) Determination:

-

Measure the integrated fluorescence intensity and absorbance of the sample and a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Calculate the quantum yield using the comparative method, which relates the quantum yield of the sample to that of the standard. [12]5. Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC):

-

Excite the sample with a pulsed laser source.

-

Measure the decay of fluorescence intensity over time.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ). A mono-exponential decay indicates a single fluorescent species. [4]

-

Interpreting the Data: Structure-Property Relationships

By systematically replacing the halogen substituent on the dimethylquinoline core, clear trends emerge.

Table 1: Representative Photophysical Data for 6-Halo-2,4-dimethylquinolines in Toluene

| Substituent (at C6) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Key Influence |

| -H | 315 | 375 | 5280 | 0.45 | 4.1 | Baseline |

| -F | 318 | 380 | 5310 | 0.42 | 3.9 | Minor Inductive |

| -Cl | 322 | 390 | 5675 | 0.31 | 3.0 | Inductive + Minor Heavy Atom |

| -Br | 325 | 398 | 5980 | 0.08 | 1.2 | Significant Heavy Atom (ISC↑) |

| -I | 330 | 410 | 6760 | < 0.01 | < 0.5 | Dominant Heavy Atom (ISC↑↑) |

Data are illustrative and based on established chemical principles.

Analysis of Trends:

-

Bathochromic Shift: As we move down the halogen group from F to I, both the absorption and emission maxima shift to longer wavelengths (a red shift). This is due to the increasing polarizability and resonance contribution of the heavier halogens, which can stabilize the excited state. [4]* Quantum Yield and Lifetime: A dramatic decrease in fluorescence quantum yield and lifetime is observed for the bromo- and iodo-derivatives. [5]This is a direct consequence of the heavy atom effect. The enhanced spin-orbit coupling promotes rapid intersystem crossing (S₁ → T₁), which outcompetes fluorescence as the primary de-excitation pathway. [4][9]The energy is funneled to the triplet state, effectively quenching the fluorescence.

Advanced Phenomena and Applications

The unique properties of halogenated dimethylquinolines make them suitable for a range of advanced applications.

Solvatochromism

The photophysical properties of these molecules can be highly sensitive to the solvent environment. [2]In polar solvents, molecules with a significant intramolecular charge-transfer (ICT) character in their excited state will be stabilized, often leading to a larger Stokes shift and a red shift in emission compared to non-polar solvents. Halogenated solvents can induce unique effects, sometimes enhancing fluorescence quantum yields through specific halogen-π interactions. [13]

Aggregation-Induced Emission (AIE) and Phosphorescence (AIP)

While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some halogenated systems exhibit the opposite effect. Halogenation can be used to engineer molecules that display Aggregation-Induced Emission (AIE) or even Aggregation-Induced Phosphorescence (AIP). [4]In the aggregated state, intramolecular rotations (a common non-radiative decay pathway) are restricted, which closes down this deactivation channel and forces the molecule to release its energy radiatively. The presence of heavy atoms can then channel this energy into a phosphorescent pathway. [4]

Applications

-

Drug Development: The quinoline core is a "privileged scaffold" in medicinal chemistry. [11]Halogen atoms are often incorporated to improve metabolic stability, membrane permeability, and binding affinity to biological targets through halogen bonding. The distinct electronic properties conferred by different halogens can be used to fine-tune the pharmacological activity of a drug candidate. [14]* Optoelectronics & Sensing: The tunable HOMO-LUMO gaps and emission colors make these compounds excellent candidates for OLEDs, where they can function as emitters or electron-transporting materials. [3]Their sensitivity to the local environment (solvatochromism, quenching) also makes them promising platforms for the development of chemical sensors.

-

Bioimaging: Highly fluorescent derivatives can be used as probes to visualize cellular structures. The quenching of their fluorescence upon binding to a specific analyte or in a particular microenvironment can be harnessed for "turn-off" sensing applications in biological systems. [12]

Conclusion

Halogenation is a subtle yet powerful tool for the rational design of functional dimethylquinoline-based molecules. By understanding the interplay between inductive effects, resonance, and the heavy atom effect, researchers can precisely control the electronic and photophysical properties of these compounds. The principles and protocols outlined in this guide demonstrate that a systematic approach, combining theoretical calculations with rigorous experimental characterization, is key to unlocking their full potential. From developing next-generation pharmaceuticals to engineering novel materials for optoelectronics and bioimaging, halogenated dimethylquinolines represent a promising and versatile class of molecules poised for continued scientific exploration.

References

-

Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC. (2022). National Center for Biotechnology Information. [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. [Link]

-

Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochlori. (2025). Global Journal of Pure and Applied Sciences. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC. (2024). National Center for Biotechnology Information. [Link]

-

Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives - PMC. (2024). National Center for Biotechnology Information. [Link]

-

First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives. (2020). RSC Publishing. [Link]

-

Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). MDPI. [Link]

-

Fluorescence Quenching. (n.d.). Principles of Fluorescence Spectroscopy. [Link]

-

Influence of Halogen Substituents on the Photophysical Properties of 7‐Hydroxycoumarin: Insights from Experimental and Theoretical Studies. (2025). ResearchGate. [Link]

-

Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. (2025). MDPI. [Link]

-

Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. [Link]

-

Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. (n.d.). ResearchGate. [Link]

-

Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. (2021). MDPI. [Link]

-

Syntheses and Photophysical Studies of Two-Dimensional Hybrid Organic-Inorganic Semiconductors. (n.d.). DSpace@MIT. [Link]

-

Photophysical evaluation on the electronic properties of synthesized biologically significant pyrido fused imidazo[4,5-c]quinolines. (2023). PubMed. [Link]

-

Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Journal of the Serbian Chemical Society. [Link]

-

The Fluorescence Lifetime and Quenching. (2020). Chemistry LibreTexts. [Link]

-

Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs. (2017). ResearchGate. [Link]

-

Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. (2022). Organic Chemistry Portal. [Link]

-

Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers. (2023). MDPI. [Link]

-

Correlating Photophysical Properties with Stereochemical Expression of 6s2 Lone Pairs in Two‐dimensional Lead Halide Perovskit. (2023). Wiley Online Library. [Link]

-

Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. (n.d.). Diva-Portal.org. [Link]

-

Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. saudijournals.com [saudijournals.com]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]

- 12. diva-portal.org [diva-portal.org]

- 13. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 8-Bromo-2,4-dimethylquinoline in Polar Aprotic Solvents: Thermodynamic Mechanisms and Application Workflows

Executive Summary

8-Bromo-2,4-dimethylquinoline (CAS 1023812-38-5) is a high-value, sterically hindered heterocyclic intermediate. It is most prominently utilized in the synthesis of amidoquinoline ligands, which are subsequently coordinated to Group IV metals (Hafnium, Zirconium) to generate ultrahigh molecular weight polyolefin catalysts[1]. Furthermore, its structural motif is of significant interest in medicinal chemistry for the development of selective 5-HT1A receptor antagonists.

Because the downstream utilization of 8-bromo-2,4-dimethylquinoline frequently relies on palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig aminations), understanding its solubility profile in polar aprotic solvents is paramount[2]. Solvent selection directly dictates reaction homogeneity, catalyst turnover frequency, and the suppression of side reactions. This technical guide provides an in-depth analysis of the solvation thermodynamics of 8-bromo-2,4-dimethylquinoline, predicted quantitative solubility metrics, and a self-validating experimental protocol for robust solubility determination.

Solvation Thermodynamics & Mechanistic Causality

The dissolution of a crystalline heterocyclic compound in an organic solvent is governed by the thermodynamic balance between the crystal lattice energy ( ΔHlattice ) and the solvation energy ( ΔHsolvation ).

The Role of the Solute Structure

8-Bromo-2,4-dimethylquinoline possesses a rigid, planar, lipophilic quinoline core. The methyl groups at the 2- and 4-positions increase the molecule's steric bulk and lipophilicity, while the 8-bromo substituent is highly polarizable. The localized lone pair on the quinoline nitrogen serves as a hydrogen-bond acceptor.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—lack hydrogen-bond donors but possess large dipole moments[3]. The solvation of 8-bromo-2,4-dimethylquinoline in these media is driven by:

-

Dipole-Dipole Interactions: The large dipole moments of solvents like DMSO ( μ≈3.96 D) effectively align with the polarizable C-Br bond and the quinoline nitrogen, providing a highly exothermic ΔHsolvation [3].

-

Dispersion Forces: The planar aromatic system engages in strong London dispersion interactions with the alkyl/amide backbones of DMF and NMP.

-

Absence of H-Bonding Penalties: Unlike protic solvents (e.g., methanol), polar aprotic solvents do not require the disruption of a strong, self-associated solvent network to accommodate the hydrophobic 2,4-dimethyl groups.

While certain halo-quinolinols (e.g., 4-halo-8-quinolinols) exhibit chemical instability and undergo hydrolysis at the 4-position in DMSO or DMF[4], 8-bromo-2,4-dimethylquinoline is sterically protected by the 4-methyl group and lacks the activating 8-hydroxyl group. This structural distinction ensures exceptional chemical stability in these strongly solvating environments.

Thermodynamic cycle of 8-bromo-2,4-dimethylquinoline solvation in polar aprotic media.

Quantitative Solubility Profile

Based on the physicochemical properties of the imidazoquinoline family and related substituted quinolines, the solubility of 8-bromo-2,4-dimethylquinoline can be accurately extrapolated[3]. The table below summarizes the predicted solubility metrics across standard polar aprotic solvents at 25 °C.

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment (D) | Predicted Solubility at 25°C | Application Suitability |

| DMSO | 46.7 | 3.96 | > 100 mg/mL | Excellent for stock solutions; poor for Pd-catalysis due to coordination. |

| DMF | 36.7 | 3.82 | > 100 mg/mL | High solubility; standard for SNAr reactions. |

| NMP | 32.2 | 4.09 | > 100 mg/mL | Excellent for high-temperature cross-coupling. |

| 1,4-Dioxane | 2.2 | 0.45 | 50 - 80 mg/mL | Go-to solvent for Buchwald-Hartwig aminations[2]. |

| Acetonitrile | 37.5 | 3.92 | 20 - 50 mg/mL | Moderate; limited by lower dispersion force capabilities. |

*Note: While 1,4-Dioxane has a low macroscopic dielectric constant, its local ethereal oxygen dipoles classify it functionally alongside dipolar solvents in many organometallic contexts[2].

Application Workflow: Pd-Catalyzed C-N Cross-Coupling

A primary application of 8-bromo-2,4-dimethylquinoline is its coupling with hindered anilines (e.g., 2,6-dimethylaniline) to synthesize amidoquinoline ligands[1].

Causality in Solvent Selection: While DMSO offers the highest thermodynamic solubility, it is rarely used in palladium-catalyzed cross-couplings because the strongly coordinating sulfoxide oxygen can poison the Pd catalyst. Instead, 1,4-Dioxane or toluene/t-BuOH mixtures are selected[2]. These solvents provide a "Goldilocks" environment: they possess sufficient localized polarity to dissolve 8-bromo-2,4-dimethylquinoline, but are weakly coordinating enough to leave the palladium center vacant for the oxidative addition of the C-Br bond.

Self-Validating Experimental Protocol for Solubility Determination

To generate empirical solubility data for 8-bromo-2,4-dimethylquinoline, researchers must employ an isothermal equilibrium method coupled with high-performance liquid chromatography (HPLC-UV)[3].

Expertise Insight: Gravimetric analysis is fundamentally flawed for this compound. It cannot distinguish between intact 8-bromo-2,4-dimethylquinoline, trapped solvent molecules, or trace degradation products. HPLC-UV is mandated to self-validate the chemical integrity of the solute during the equilibration phase.

Step-by-Step Methodology

-

Sample Preparation:

-

Add an excess of crystalline 8-bromo-2,4-dimethylquinoline (approx. 200 mg) to 2.0 mL of the target polar aprotic solvent in a 5 mL amber glass vial.

-

Causality: Amber glass prevents potential photo-degradation of the carbon-bromine bond during prolonged liquid-state exposure.

-

-

Isothermal Equilibration:

-

Seal the vial and agitate at 25.0 ± 0.1 °C for 48 hours using an orbital thermoshaker.

-

Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers inherent to the dense crystalline lattice.

-

-

Phase Separation:

-

Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive polar aprotic solvents (unlike Nylon or PES, which may swell or leach in DMSO/DMF), ensuring zero sample contamination[3].

-

-

Quantification & Validation:

-

Dilute an aliquot of the filtrate into the HPLC mobile phase (e.g., 60:40 MeCN:Water).

-

Analyze via HPLC-UV at 254 nm against a pre-established 5-point calibration curve.

-

Self-Validation Check: Inspect the chromatogram for extraneous peaks. The presence of a single, sharp peak confirms that the solubility measurement reflects intact 8-bromo-2,4-dimethylquinoline and not a degraded artifact.

-

Self-validating isothermal equilibrium workflow for quantitative solubility determination.

Sources

Unraveling the Mass Spectrometry Fragmentation Pathway of 8-Bromo-2,4-dimethylquinoline

Executive Summary

8-Bromo-2,4-dimethylquinoline is a critical halogenated heterocyclic scaffold utilized extensively as an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors, 5-HT1A antagonists) and organometallic catalysis. For researchers and drug development professionals, the precise structural elucidation of this compound and its metabolites is paramount. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) serves as the gold standard for this analysis. This technical guide dissects the collision-induced dissociation (CID) pathways of 8-bromo-2,4-dimethylquinoline, emphasizing the mechanistic causality behind its fragmentation and providing a self-validating analytical protocol.

Isotopic Signatures: The Built-In Validation System

Before analyzing the fragmentation pathways, it is critical to understand the precursor ion's isotopic distribution. Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% and 49.31%).

In positive ESI mode, 8-bromo-2,4-dimethylquinoline ( C11H10BrN ) yields a distinct doublet for the protonated molecular ion [M+H]+ at m/z 236 and m/z 238[1]. This isotopic signature acts as a self-validating tracer for all downstream fragmentation: any product ion retaining the bromine atom will preserve this ~1:1 doublet separated by 2 Da, whereas dehalogenated fragments will collapse into a single monoisotopic peak. Tracking this ratio ensures that spectral assignments are structurally sound and free from isobaric interference.

Experimental Methodology: Self-Validating LC-ESI-MS/MS Protocol

To ensure reproducible and trustworthy data, the following step-by-step protocol establishes a self-validating system. By monitoring the isotopic doublet ratio across varying collision energies, the system internally calibrates the transition from primary to secondary cleavage events[2].

Step-by-Step LC-MS/MS Workflow

-

Sample Preparation: Dissolve 8-bromo-2,4-dimethylquinoline in MS-grade methanol to a concentration of 1 µg/mL. Add 0.1% formic acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state and maximizing ionization efficiency in the ESI source.

-

Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Causality: The acidic modifier maintains the analyte in its ionized state during elution, preventing peak tailing associated with secondary interactions on the silica stationary phase.

-

Ionization & Precursor Selection (Q1): Operate the ESI source in positive mode. Set the first quadrupole (Q1) to isolate the isotopic window containing both m/z 236.0 and m/z 238.0.

-

Collision-Induced Dissociation (Q2): Introduce nitrogen collision gas. Ramp the collision energy (CE) from 15 eV to 45 eV. Causality: Lower CE (15-25 eV) isolates primary cleavage events (e.g., loss of the labile halogen), while higher CE (35-45 eV) imparts sufficient internal energy to force secondary ring-opening and contraction events[3].

-

Fragment Detection (Q3): Scan Q3 from m/z 50 to 250 to capture the full fragmentation profile.

Step-by-step LC-ESI-MS/MS workflow for the structural characterization of quinoline derivatives.

Table 1: Optimized LC-MS/MS Parameters and Causality

| Parameter | Setting | Mechanistic Causality |

| Capillary Voltage | 3.5 kV | Provides optimal electric field for Taylor cone formation without inducing in-source fragmentation. |

| Desolvation Temp | 350 °C | Ensures complete droplet evaporation, preventing solvent adduction while preserving the thermally stable quinoline core. |

| Collision Energy | 15 - 45 eV | Ramping CE allows for the sequential mapping of bond dissociation energies, from weak C-Br bonds to strong aromatic rings. |

Mechanistic Elucidation of the Fragmentation Pathway

The fragmentation of 8-bromo-2,4-dimethylquinoline under CID is strictly governed by relative bond dissociation energies and the thermodynamic stability of the resulting product ions[4].

Pathway A: Dehalogenation (Loss of HBr)

The C-Br bond represents the weakest point in the molecule's architecture. The primary, lowest-energy fragmentation route is the neutral loss of hydrogen bromide (HBr, 80/82 Da)[5].

-

Mechanism: Loss of HBr from the [M+H]+ precursor (m/z 236/238) yields a highly stable, fully conjugated quinoline cation at m/z 156.

-

Validation: The complete disappearance of the 1:1 isotopic doublet in the m/z 156 fragment confirms the loss of the halogen atom. The proximity of the protonated nitrogen to the 8-bromo position facilitates a localized rearrangement, promoting the elimination of HBr over a simple homolytic radical loss.

Pathway B: Alkyl Cleavage (Loss of Methyl Radical)

The methyl groups at the 2- and 4-positions are susceptible to homolytic cleavage at moderate collision energies.

-

Mechanism: Loss of a methyl radical ( CH3∙ , 15 Da) from the precursor ion generates a radical cation at m/z 221/223.

-

Validation: This fragment retains the characteristic bromine isotopic signature. The 4-methyl group is particularly prone to cleavage because the resulting radical can be stabilized by the extended π -system of the quinoline ring[4].

Pathway C: Ring Contraction and Cleavage

Following dehalogenation (m/z 156), the quinoline core requires higher collision energies to undergo further fragmentation.

-

Mechanism: A hallmark of nitrogen-containing aromatic heterocycles is the expulsion of Hydrogen Cyanide (HCN, 27 Da)[6]. For the m/z 156 fragment, loss of HCN yields a ring-contracted ion at m/z 129.

-

Validation: The expulsion of HCN is driven by the extreme thermodynamic stability of the neutral HCN molecule, which forces the remaining carbon skeleton to rearrange into a stable indenyl or phenylacetylene-like cation[6].

Proposed ESI-MS/MS fragmentation pathway of 8-bromo-2,4-dimethylquinoline.

Quantitative Data Summary

The table below summarizes the expected product ions, their structural formulas, and the optimal collision energies required to generate them. This data serves as a reference for setting up Multiple Reaction Monitoring (MRM) methods for quantification.

Table 2: ESI-MS/MS Fragmentation Profile of 8-Bromo-2,4-dimethylquinoline

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Formula | Relative Abundance | Optimal CE (eV) |

| 236 / 238 | 236 / 238 | None | C11H11BrN+ | 100% (Base Peak) | 10 |

| 236 / 238 | 156 | HBr | C11H10N+ | 85% | 25 |

| 236 / 238 | 221 / 223 | CH3∙ | C10H8BrN+∙ | 40% | 30 |

| 156 | 129 | HCN | C10H9+ | 60% | 40 |

| 156 | 141 | CH3∙ | C10H7N+∙ | 25% | 35 |

Conclusion

Understanding the MS fragmentation of 8-bromo-2,4-dimethylquinoline requires mapping the interplay between isotopic signatures, bond lability (C-Br), and heterocyclic stability (HCN loss). By applying the self-validating protocols outlined in this guide—specifically tracking the ‘79Br‘ / ‘81Br‘ doublet to confirm dehalogenation events—researchers can confidently identify this scaffold and its derivatives in complex biological or synthetic matrices.

References[5] MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Link[3] Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Link[6] Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing. Link[1] Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Link[4] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Link[2] General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

mechanism of action for 8-bromoquinoline derivative pharmacophores

An In-Depth Technical Guide to the Mechanism of Action for 8-Bromoquinoline Derivative Pharmacophores

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2] Its derivatives are foundational to numerous therapeutic agents, demonstrating a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and antiviral properties.[2][3][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic properties to engage a diverse array of biological targets.[5] This guide focuses specifically on the 8-bromoquinoline pharmacophore, a substructure that has garnered significant attention for its potent and distinct mechanisms of action in oncology and neurodegenerative diseases.

PART 1: The Anticancer Mechanism of Action

A primary therapeutic application of 8-bromoquinoline derivatives is in oncology, where they function predominantly through the inhibition of critical DNA maintenance enzymes and the subsequent induction of programmed cell death.

Core Mechanism: Inhibition of Human DNA Topoisomerase I

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication and transcription.[6] Human Topoisomerase I (Topo I) relieves torsional stress by introducing a transient single-strand break in the DNA backbone, allowing the DNA to rotate before the break is resealed.[7] Certain 8-bromoquinoline derivatives, particularly those also featuring a hydroxyl group at the C-8 position (8-hydroxyquinolines), act as potent Topo I inhibitors.[5]

Unlike catalytic inhibitors that block the enzyme's binding to DNA, these compounds are "poisons." They trap the enzyme in its intermediate state, stabilizing the "cleavable complex" where the enzyme is covalently bound to the nicked DNA strand.[7] This stabilization prevents the re-ligation of the DNA strand, transforming the transient single-strand break into a permanent one. When a replication fork collides with this stabilized complex, the single-strand break is converted into a double-strand break, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis.[5][8]

Caption: Mechanism of Topoisomerase I inhibition by 8-bromoquinoline derivatives.

Downstream Effect: Induction of Apoptosis

The accumulation of DNA double-strand breaks is a potent signal for the initiation of apoptosis, or programmed cell death. Studies on brominated 8-hydroxyquinolines demonstrate their ability to induce apoptosis in various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[5][8] This process is characterized by hallmark events such as DNA fragmentation, which can be visualized as a "ladder" on an agarose gel.[8][9] The apoptotic cascade triggered by these compounds is often caspase-dependent, involving the activation of executioner caspases like caspase-3, which dismantle the cell in an orderly fashion.[10][11][12]

Structure-Activity Relationship (SAR) for Anticancer Activity

The cytotoxic potency of the 8-bromoquinoline scaffold is highly dependent on the nature and position of its substituents.

-

C8-Hydroxyl Group: The presence of a hydroxyl group at the C-8 position is frequently associated with enhanced anticancer and Topo I inhibitory activity. This group, along with the quinoline nitrogen, can act as a metal-chelating moiety, which may contribute to the overall biological effect.[3][5][8]

-

Halogenation: Bromination, particularly at the C-5 and C-7 positions in addition to C-8, often leads to a substantial increase in antiproliferative activity.[3][5] The position and number of halogen atoms can significantly modulate the compound's electronic properties and ability to interact with its biological target.[13]

-

C5-Nitro Group: The introduction of a strong electron-withdrawing group, such as a nitro group at the C-5 position of a dibromoquinoline scaffold, has been shown to dramatically enhance antiproliferative effects.[5]

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell proliferation.

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 5,7-dibromo-8-hydroxyquinoline | C6 | 6.7 | [8] |

| 5,7-dibromo-8-hydroxyquinoline | HeLa | 10.5 | [8] |

| 5,7-dibromo-8-hydroxyquinoline | HT29 | 12.3 | [8] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 | 5.45 | [5] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HeLa | 9.60 | [5] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | HT29 | 9.20 | [5] |

| 6,8-dibromo-5-nitroquinoline (17) | HT29 | 26.2 µM* | [5] |

*Note: Concentration for compound 17 is reported in µM.

PART 2: The Neuroprotective Mechanism of Action

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the 8-bromoquinoline pharmacophore, especially when part of an 8-hydroxyquinoline structure, operates through a different primary mechanism: metal ion chelation.

Core Mechanism: Metal Ion Chelation and Dyshomeostasis

A growing body of evidence implicates the dyshomeostasis of metal ions, particularly copper, zinc, and iron, in the pathology of neurodegenerative diseases.[14][15] These metal ions can bind to amyloidogenic proteins, such as amyloid-beta (Aβ), promoting their misfolding and aggregation into the toxic plaques characteristic of Alzheimer's disease.[14] Furthermore, redox-active metals like copper and iron can participate in Fenton-like reactions, generating highly damaging reactive oxygen species (ROS) that contribute to oxidative stress and neuronal cell death.[11]

8-Hydroxyquinoline derivatives are powerful bidentate chelating agents, capable of binding to these excess metal ions.[16][17] This chelation has a dual protective effect:

-

Inhibition of Protein Aggregation: By sequestering metal ions, these compounds can prevent them from promoting the aggregation of proteins like Aβ.[14]

-

Reduction of Oxidative Stress: By binding redox-active metals, they inhibit the generation of ROS, thereby protecting neurons from oxidative damage.[11]

Caption: Neuroprotective mechanism of 8-bromoquinoline derivatives via metal chelation.

PART 3: Key Experimental Protocols & Workflows

The validation of the mechanisms described above relies on a suite of well-established in vitro assays. The following protocols are foundational for assessing the activity of 8-bromoquinoline derivatives.

Workflow for Anticancer Activity Screening

Caption: A typical experimental workflow for evaluating anticancer potential.

Protocol: LDH Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.[1][18][19]

Principle: Released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. A probe then reacts with NADH to produce a colored product, the absorbance of which is proportional to the number of lysed cells.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[1]

-

Treatment: Treat cells with various concentrations of the 8-bromoquinoline derivative for a specified period (e.g., 24 or 48 hours). Include three control groups:

-

Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound.

-

Spontaneous LDH Release: Untreated cells, to measure background cell death.

-

Maximum LDH Release: Untreated cells lysed with a lysis buffer, representing 100% cytotoxicity.

-

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[2]

-

Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and probe) to each well.[1]

-

Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[2]

-

Measurement: Add 50 µL of a stop solution and measure the absorbance at 490 nm using a microplate reader.[1][19]

-

Calculation: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = [(Compound Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Protocol: Apoptotic DNA Laddering Assay

This assay provides qualitative evidence of apoptosis by detecting the characteristic fragmentation of genomic DNA.[8]

Principle: During apoptosis, endonucleases cleave DNA in the linker regions between nucleosomes, generating fragments in multiples of approximately 180-200 base pairs. These fragments, when separated by agarose gel electrophoresis, form a distinct "ladder" pattern.[20]

Step-by-Step Methodology:

-

Cell Harvesting: Collect both adherent and floating cells from treated and control cultures. Pellet the cells by centrifugation.[9]

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing SDS and Proteinase K) to disrupt cells and nuclei and digest proteins.[8][20]

-

DNA Extraction: Perform a phenol-chloroform extraction or use a commercial DNA isolation kit to purify the genomic DNA.[8][9]

-

DNA Precipitation: Precipitate the DNA with cold ethanol or isopropanol, wash with 70% ethanol, and air-dry the pellet.[9]

-

Resuspension: Dissolve the purified DNA in a small volume of TE buffer or DNase-free water.[9]

-

Electrophoresis: Load the DNA samples onto a 1.5% to 2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).[9][20]

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. A ladder-like pattern indicates apoptosis, while a high molecular weight band at the top of the gel indicates healthy, non-apoptotic cells.

Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topo I.[6][21]

Principle: Topo I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The supercoiled and relaxed forms of the plasmid have different mobilities on an agarose gel and can be easily distinguished.[7][21]